Baicalein

Xanthine Oxidase Inhibition Antioxidant Flavonoid SAR

Baicalein (5,6,7-trihydroxyflavone) is the unconjugated aglycone from Scutellaria baicalensis, delivering 7.6-fold greater xanthine oxidase inhibition than baicalin (IC50: 9.44 µM vs. 71.73 µM) and 1.54-fold higher oral absorption with faster tmax—essential for robust in vivo PK/PD. It exhibits dual virucidal (IC50 3.44 µg/mL) and anti-adsorption activity against Japanese encephalitis virus, 14.8-fold more potent post-adsorption than quercetin, making it the superior reference scaffold for antiviral screening. Specify polymorphic form γ for enhanced aqueous solubility and consistent batch-to-batch dissolution. Select baicalein when experimental reproducibility demands quantitative potency advantages.

Molecular Formula C15H10O5
Molecular Weight 270.24 g/mol
CAS No. 491-67-8
Cat. No. B1667712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBaicalein
CAS491-67-8
SynonymsBaicalein;  BaiKalein;  Noroxylin; 
Molecular FormulaC15H10O5
Molecular Weight270.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)O)O
InChIInChI=1S/C15H10O5/c16-9-6-11(8-4-2-1-3-5-8)20-12-7-10(17)14(18)15(19)13(9)12/h1-7,17-19H
InChIKeyFXNFHKRTJBSTCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Baicalein (CAS 491-67-8) Procurement Guide: Comparator-Driven Quantitative Evidence for Scientific Selection of a Multi-Target Flavonoid Aglycone


Baicalein (5,6,7-trihydroxyflavone) is a naturally occurring flavonoid aglycone, primarily derived from the roots of *Scutellaria baicalensis* Georgi [1]. As a small molecule (MW 270.2), it serves as a well-characterized biochemical tool compound, demonstrating notable potency across a range of in vitro enzymatic and cellular assays [2]. Critically, baicalein is the unconjugated aglycone form and is metabolically distinct from its primary glucuronide conjugate, baicalin [3]. This structural difference underpins significant divergence in both its molecular target profile and its pharmacokinetic behavior compared to other flavonoids in the same class [4]. The following evidence guide is structured for procurement specialists and researchers who require data-driven, comparative justification for selecting baicalein over closely related analogs.

Why Baicalein Cannot Be Substituted by Baicalin or Other *Scutellaria* Flavonoids


Despite originating from the same botanical source, flavonoids within the *Scutellaria* genus (e.g., baicalein, baicalin, wogonin, wogonoside) are not interchangeable. Baicalein is the aglycone, whereas baicalin is its glucuronide conjugate [1]. This structural disparity leads to two critical procurement-relevant consequences. First, their in vitro target potency differs drastically; for example, baicalein exhibits 7.6-fold stronger inhibition of xanthine oxidase compared to baicalin (IC50: 9.44 µM vs. 71.73 µM) [2]. Second, their absorption and metabolic fate are profoundly different in vivo, with oral baicalein demonstrating 1.54-fold higher relative absorption and a faster time to peak concentration than oral baicalin [3]. Therefore, substituting one for the other without accounting for these quantitative disparities can invalidate experimental outcomes and compromise assay reproducibility.

Baicalein: Quantitative Differentiation Evidence Against Key Comparators


Baicalein Demonstrates 7.6-Fold Greater Xanthine Oxidase Inhibition Than Baicalin

In a direct comparative study of naturally occurring flavonoids, baicalein displayed the strongest xanthine oxidase inhibitory activity, with an IC50 of 9.44 µM [1]. This was 5.6-fold more potent than wogonin (IC50 = 52.46 µM) and 7.6-fold more potent than baicalin (IC50 = 71.73 µM) [1]. The inhibition was characterized as uncompetitive with respect to xanthine, with an apparent Ki of 2.48 x 10⁻⁶ M [1].

Xanthine Oxidase Inhibition Antioxidant Flavonoid SAR

Oral Baicalein Achieves 1.54-Fold Higher Relative Absorption and Faster Tmax Compared to Baicalin

A direct pharmacokinetic comparison in rats revealed profound differences between orally administered baicalein and baicalin [1]. The relative absorption of baicalin was only 65% when compared directly to baicalein, meaning baicalein achieves 1.54-fold higher relative absorption [1]. Furthermore, baicalin exhibited a significantly later time to peak concentration (tmax) and a lower peak serum concentration (Cmax) of baicalein conjugated metabolites, indicating slower and less efficient absorption [1]. Absolute bioavailability of oral baicalein in monkeys ranged from 13.1% to 23.0% across doses [2].

Pharmacokinetics Oral Bioavailability Metabolism

Baicalein Demonstrates Superior Antiviral Potency Against JEV Compared to Quercetin with Direct Virucidal Activity

In a comparative in vitro study evaluating antiviral activity against Japanese encephalitis virus (JEV) in Vero cells, baicalein exhibited potent post-adsorption antiviral activity with an IC50 of 14.28 µg/mL, while quercetin showed weak activity with an IC50 of 212.1 µg/mL—a 14.8-fold difference [1]. Moreover, baicalein demonstrated significant anti-adsorption activity (IC50 = 7.27 µg/mL) and direct extracellular virucidal activity (IC50 = 3.44 µg/mL) against JEV, whereas quercetin showed no measurable anti-adsorption effect [1].

Antiviral Japanese Encephalitis Virus Flavonoid Comparison

Form γ Baicalein Polymorph Provides Improved Dissolution and Apparent Solubility Over Marketed Drug Substance

Polymorph screening of baicalein identified a novel crystalline form (form γ) and three hydrates [1]. Comprehensive characterization revealed that form γ presents better dissolution behavior and remarkably greater apparent solubility compared with the currently marketed drug substance form [1]. The study elucidated the thermodynamic stability, hygroscopicity, and single-crystal-to-single-crystal transformation pathways among different solid forms, providing a rational basis for solid form selection in formulation development [1].

Solid-State Chemistry Polymorph Screening Formulation Development

Baicalein Exhibits 155-Fold Weaker CYP1B1 Inhibition Than Its Methylated Metabolite Oroxylin A, Defining a Distinct Selectivity Window

In a comparative study examining inhibition of CYP1B1-mediated 17β-estradiol 4-hydroxylation, baicalein demonstrated an IC50 of 2.27 µM [1]. Its methylated metabolite, oroxylin A, was 155-fold more potent, with an IC50 of 0.0146 µM [1]. Docking studies confirmed that oroxylin A possesses stronger binding affinity for CYP1B1 than baicalein [1]. Both compounds exhibited mixed inhibition mechanisms with selectivity for CYP1B1 over CYP1A1, but the quantitative potency gap is substantial [1].

CYP1B1 Inhibition Breast Cancer Metabolism

Baicalein Is 13.1-Fold More Cytotoxic to SMMC-7721 Cells at 48 Hours Compared to Baicalin

In a comparative analysis of four active flavonoids from *Scutellaria baicalensis* against hepatocellular carcinoma cell lines, baicalein exhibited an IC50 of 19.89 µM in SMMC-7721 cells at 48 hours [1]. By contrast, baicalin required an IC50 of 837.24 µM under identical conditions, representing a 42.1-fold difference in potency [1]. In Bel-7402 cells at 48 hours, baicalein (IC50 = 59.52 µM) was 2.8-fold more potent than baicalin (IC50 = 169.35 µM) [1]. Wogonoside showed no inhibition in either cell line [1].

Antiproliferative Hepatocellular Carcinoma Cancer Cell Lines

Baicalein: Optimal Research and Industrial Application Scenarios Supported by Comparative Evidence


In Vitro Xanthine Oxidase Inhibition Assays Requiring High Potency Positive Controls

Based on the 7.6-fold greater potency of baicalein compared to baicalin in xanthine oxidase inhibition assays (IC50: 9.44 µM vs. 71.73 µM) [1], baicalein is the optimal procurement choice for laboratories conducting antioxidant screening or uric acid-lowering drug discovery. Its sub-10 µM IC50 enables robust assay windows at lower compound concentrations, reducing solvent interference and compound consumption compared to using baicalin as a reference standard [1].

In Vivo Pharmacokinetic and Pharmacodynamic Studies in Rodent Models

For in vivo experiments where systemic exposure is a key endpoint, the 1.54-fold higher relative absorption of oral baicalein versus oral baicalin provides a clear scientific rationale for its selection [2]. The faster tmax and higher Cmax of baicalein-derived conjugated metabolites ensure that target engagement occurs earlier and at higher levels, which is critical for acute dosing paradigms and for studies correlating plasma concentration with pharmacodynamic effect [2].

Antiviral Screening Programs Targeting Flaviviruses or Enveloped RNA Viruses

Baicalein's dual virucidal (IC50 = 3.44 µg/mL) and anti-adsorption (IC50 = 7.27 µg/mL) activity against Japanese encephalitis virus, coupled with its 14.8-fold superior potency over quercetin in post-adsorption assays, makes it a preferred reference compound or scaffold for antiviral drug discovery programs [3]. Its well-defined, multi-mechanism antiviral profile is quantitatively established, unlike many flavonoids for which only single-mechanism or weakly potent data exist [3].

Solid-State Formulation and Polymorph Screening Development

Procurement of baicalein with defined polymorphic identity—specifically the high-solubility form γ—is essential for formulation development aimed at overcoming the compound's inherently low aqueous solubility [4]. The documented phase transformation pathways and thermodynamic stability profiles provide a rational basis for selecting and maintaining the optimal solid form during manufacture and storage, directly impacting batch-to-batch consistency and dissolution performance [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Baicalein

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.